molecular formula C10H22Cl2N2O B2861961 {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride CAS No. 1864056-13-2

{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride

Cat. No.: B2861961
CAS No.: 1864056-13-2
M. Wt: 257.2
InChI Key: UWCBKDLBEZBBQG-UHFFFAOYSA-N
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Description

{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclopropylmethyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the cyclopropylmethyl group, using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Acids: Hydrochloric acid for salt formation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes, depending on the specific conditions.

    Substitution: Various substituted piperidines.

Scientific Research Applications

Chemistry

In chemistry, {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and pain management.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the cyclopropylmethyl and hydroxymethyl groups.

    N-Methylpiperidine: Similar structure but with a methyl group instead of the cyclopropylmethyl group.

    4-Hydroxypiperidine: Lacks the cyclopropylmethyl group but has a hydroxyl group at the 4-position.

Uniqueness

{4-[(Cyclopropylmethyl)amino]piperidin-4-yl}methanol dihydrochloride is unique due to the presence of both the cyclopropylmethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

[4-(cyclopropylmethylamino)piperidin-4-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9;;/h9,11-13H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCBKDLBEZBBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2(CCNCC2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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